5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an azidomethyl group and a propan-2-yl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazide with an azidomethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Major Products Formed
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole and its derivatives depends on the specific application and the target molecule. In general, the azide group can participate in bioorthogonal reactions, making it useful in labeling and tracking biomolecules. The oxadiazole ring can interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azidomethyl)-3-(methyl)-1,2,4-oxadiazole
- 5-(Azidomethyl)-3-(ethyl)-1,2,4-oxadiazole
- 5-(Azidomethyl)-3-(tert-butyl)-1,2,4-oxadiazole
Uniqueness
5-(Azidomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
5-(azidomethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-4(2)6-9-5(12-10-6)3-8-11-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPPFODYHJIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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